molecular formula C8H3N3O3 B11090644 4-Hydroxy-5-nitrobenzene-1,2-dicarbonitrile

4-Hydroxy-5-nitrobenzene-1,2-dicarbonitrile

Cat. No.: B11090644
M. Wt: 189.13 g/mol
InChI Key: VIIUZDIIFFGWSI-UHFFFAOYSA-N
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Description

4-Hydroxy-5-nitrobenzene-1,2-dicarbonitrile is an organic compound with the molecular formula C8H3N3O2. It is known for its applications in various scientific fields, including chemistry, biology, and industry. The compound is characterized by the presence of hydroxyl, nitro, and dicarbonitrile functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5-nitrobenzene-1,2-dicarbonitrile typically involves the nitration of phthalonitrile derivatives. One common method includes the reaction of 4-nitrophthalonitrile with hydroxylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is often produced in bulk quantities for use in various applications, including the manufacture of dyes and pigments .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-nitrobenzene-1,2-dicarbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzene derivatives, amino compounds, and oxidation products. These products have diverse applications in chemical synthesis and industrial processes .

Scientific Research Applications

4-Hydroxy-5-nitrobenzene-1,2-dicarbonitrile is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-nitrobenzene-1,2-dicarbonitrile involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to participate in a range of chemical reactions, influencing biological processes and industrial applications. The hydroxyl and nitro groups play a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-5-nitrobenzene-1,2-dicarbonitrile is unique due to the combination of hydroxyl, nitro, and dicarbonitrile groups in its structure. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H3N3O3

Molecular Weight

189.13 g/mol

IUPAC Name

4-hydroxy-5-nitrobenzene-1,2-dicarbonitrile

InChI

InChI=1S/C8H3N3O3/c9-3-5-1-7(11(13)14)8(12)2-6(5)4-10/h1-2,12H

InChI Key

VIIUZDIIFFGWSI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])O)C#N)C#N

Origin of Product

United States

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